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molecular formula C9H11FN2O3 B8374421 3-(4-Fluoro-2-nitrophenoxy)propylamine

3-(4-Fluoro-2-nitrophenoxy)propylamine

Cat. No. B8374421
M. Wt: 214.19 g/mol
InChI Key: VBJLGPCAUXHTQG-UHFFFAOYSA-N
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Patent
US08642619B2

Procedure details

6.5 g of 2-[3-(4-fluoro-2-nitrophenoxy)propyl]isoindole-1,3-dione was suspended in ethanol (140 ml), and hydrazine hydrate (3.0 ml) was added to the resulting suspension. The mixture was stirred for 3.5 hours while heating under reflux. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. 13 ml of 5N sodium hydroxide aqueous solution was added to the residue, and the resulting mixture was extracted with dichloromethane. The organic layer was washed with a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate. The resulting dry product was concentrated under reduced pressure to thereby obtain 4.03 g of oily red orange 3-(4-fluoro-2-nitrophenoxy)propylamine (yield: 100%).
Name
2-[3-(4-fluoro-2-nitrophenoxy)propyl]isoindole-1,3-dione
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)=[C:4]([N+:23]([O-:25])=[O:24])[CH:3]=1.O.NN>C(O)C>[F:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][CH2:7][CH2:8][CH2:9][NH2:10])=[C:4]([N+:23]([O-:25])=[O:24])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-[3-(4-fluoro-2-nitrophenoxy)propyl]isoindole-1,3-dione
Quantity
6.5 g
Type
reactant
Smiles
FC1=CC(=C(OCCCN2C(C3=CC=CC=C3C2=O)=O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
13 ml of 5N sodium hydroxide aqueous solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The resulting dry product was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC1=CC(=C(OCCCN)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.03 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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